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Compound of Interest

8-Methoxy-2-methylquinolin-5-
Compound Name: )
amine

Cat. No.: B182576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 8-Methoxy-2-methylquinolin-5-amine. The information herein is crucial for
researchers and professionals engaged in drug discovery and development, offering essential
data to predict the compound's behavior in biological systems and to inform formulation
strategies. Due to the limited availability of direct experimental data for this specific molecule,
this guide combines available information on its hydrochloride salt with computationally
predicted values for the free base.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties of 8-Methoxy-2-
methylquinolin-5-amine and its hydrochloride salt is presented below. These values provide a
foundational understanding of the molecule's characteristics.
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8-Methoxy-2-

8-Methoxy-2-
methylquinolin-5-

Property methylquinolin-5- amine Data Source
amine (Free Base) monohydrochlorid
e
Calculated /
Molecular Formula C11H12N20 C11H12N20-HCI o
CymitQuimica[1]
] Calculated /
Molecular Weight 188.23 g/mol 224.73 g/mol o
CymitQuimica[1]
Predicted: 156-158 °C
: . (for 8- . .
Melting Point o No Data Available ChemicalBook[2]
methoxyquinolin-5-
amine)
Predicted: 355.7 =
- _ 27.0 °C (for 8- . _
Boiling Point o No Data Available ChemicalBook[2]
methoxyquinolin-5-
amine)
Predicted LogS: -3.5 )
N ) Expected to be higher )
Aqueous Solubility to -2.5 (Slightly Predicted
than the free base
Soluble)
pKa (most basic) Predicted: 4.5-5.5 No Data Available Predicted
LogP (Octanol-Water ) ] )
Predicted: 2.0 - 2.5 No Data Available Predicted

Partition Coefficient)

Note: Predicted values are derived from computational models and should be confirmed by

experimental data. The data for melting and boiling points are for the closely related compound

8-methoxyquinolin-5-amine and are provided as an estimation.

Experimental Protocols for Physicochemical
Property Determination
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While specific experimental data for 8-Methoxy-2-methylquinolin-5-amine is not readily
available in the public domain, the following standard methodologies can be employed to
determine its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.
Methodology:

e Asmall, dried sample of 8-Methoxy-2-methylquinolin-5-amine is finely powdered and
packed into a capillary tube.

e The capillary tube is placed in a calibrated melting point apparatus.

e The sample is heated at a controlled rate, and the temperature range from the first
appearance of liquid to complete liquefaction is recorded. A sharp melting range typically
indicates a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability.

Methodology:

An excess amount of 8-Methoxy-2-methylquinolin-5-amine is added to a known volume of
purified water or a relevant buffer solution in a sealed flask.

e The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is
reached (typically 24-48 hours).

e The suspension is filtered to remove undissolved solid.

e The concentration of the dissolved compound in the filtrate is determined using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

pKa Determination (Potentiometric Titration)
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The acid dissociation constant (pKa) is crucial for understanding the ionization state of a
molecule at different pH values.

Methodology:

A known concentration of 8-Methoxy-2-methylquinolin-5-amine is dissolved in a suitable
solvent (e.g., water or a co-solvent system).

e The solution is titrated with a standardized solution of a strong acid (e.g., HCI).

e The pH of the solution is monitored using a calibrated pH meter after each addition of the
titrant.

e The pKa is determined from the titration curve, typically as the pH at which half of the
compound is ionized.

LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

o A solution of 8-Methoxy-2-methylquinolin-5-amine is prepared in a biphasic system of n-
octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.

o The mixture is shaken vigorously to allow for the partitioning of the compound between the
two phases and then centrifuged to separate the layers.

e The concentration of the compound in both the n-octanol and aqueous phases is determined
using a suitable analytical technique (e.g., HPLC-UV).

o The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the agueous phase, and LogP is the logarithm of this value.

Workflow and Visualization

Given the absence of specific signaling pathway data for 8-Methoxy-2-methylquinolin-5-
amine, a logical workflow for the physicochemical characterization of a novel chemical entity is
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presented below. This diagram illustrates the typical progression from synthesis to the
application of physicochemical data in drug development.

Compound Synthesis & Purification
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8-Methoxy-2-methylquinolin-5-amine

'
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Physicochemical characterization workflow.

This guide serves as a foundational resource for researchers working with 8-Methoxy-2-
methylquinolin-5-amine. The provided data and protocols are intended to facilitate further
investigation and application of this compound in scientific and drug development endeavors.
Experimental verification of the predicted properties is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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